Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

Catalog No.
S544703
CAS No.
882847-13-4
M.F
C20H39NO10
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic ...

CAS Number

882847-13-4

Product Name

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C20H39NO10

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

FTTYOIHYERRXQB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG6-acid

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Description

The exact mass of the compound Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is 453.2574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a synthetic compound characterized by its unique structure, which includes a long hydrophilic polyethylene glycol (PEG) chain and a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. The molecular formula of this compound is C20H39NO10, and it has a molecular weight of approximately 453.52 g/mol. The presence of multiple ether linkages in its structure contributes to its solubility in aqueous environments, making it particularly useful in biochemical applications .

The specific mechanism of action of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid depends on the intended use in a particular research project.

Here are some general possibilities:

  • The PEG chain might be used to increase the water solubility of another molecule it is attached to during research [].
  • The Boc group might serve as a temporary protecting group for an amine functionality, allowing for selective chemical modifications at other sites in a molecule.
  • The carboxylic acid group could be used for further conjugation reactions to create more complex molecules for research purposes.

Information on the safety hazards of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is not publicly available due to the proprietary nature of some research chemicals [].

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, also known by its synonyms (tert-Butoxycarbonyl)amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is a valuable tool in scientific research, particularly in the field of peptide synthesis [, ]. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes.

The molecule possesses two key functional groups:

  • Boc protecting group: The "Boc" (tert-Butoxycarbonyl) moiety acts as a protecting group for the amine (NH2) functionality. This temporary protection ensures the selective reaction of the desired amino acid during peptide chain assembly [].
  • Amino acid unit: The molecule contains a 21-carbon chain with six ether linkages (hexaoxa) and a terminal amino group. This specific amino acid unit can be incorporated into the peptide sequence to introduce particular properties or functionalities [].

Here's how Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is used in peptide synthesis:

  • Building block for peptide chains: The molecule functions as a pre-protected amino acid building block. Scientists can couple it with other protected amino acids using standard peptide coupling techniques to create desired peptide sequences [, ].
  • Introduction of Spacer Groups: The long, hydrophilic chain containing ether linkages acts as a spacer group when incorporated into the peptide. This spacer can influence the conformation, stability, and bioactivity of the final peptide [].

The Boc group in Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can be removed under acidic conditions to yield the free amino acid. This deprotection reaction is commonly utilized in peptide synthesis where the amino group needs to be free for coupling reactions. Additionally, the carboxylic acid functionality can participate in standard organic reactions such as esterification or amidation, allowing for further modifications and conjugations with other biomolecules .

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can be synthesized through several methods:

  • Solid-phase peptide synthesis: Utilizing a resin-bound approach allows for the sequential addition of amino acids and the incorporation of the Boc protecting group.
  • Solution-phase synthesis: Involves the stepwise reaction of protected amino acids with activated carboxylic acids or other coupling agents.
  • Modification of existing PEG derivatives: Starting from commercially available PEG compounds can streamline the synthesis process by attaching the Boc-protected amino acid through standard coupling reactions .

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid finds applications in various fields:

  • Drug delivery systems: Its ability to form stable aggregates enhances the delivery of hydrophobic drugs.
  • Bioconjugation: The free amino group allows for conjugation with proteins or antibodies for targeted therapy.
  • Research tools: Utilized as a linker in peptide synthesis and modification studies due to its solubility and reactivity .

Interaction studies involving Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid typically focus on its behavior in biological systems. These studies often assess how well the compound interacts with cell membranes or other biological macromolecules. The hydrophilic nature aids in interactions with various biomolecules while maintaining stability in physiological conditions. Further investigations are needed to elucidate its specific binding affinities and mechanisms of action within cellular contexts .

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid shares structural similarities with several related compounds that also incorporate PEG chains and protective groups. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acidFmoc protecting group instead of BocUsed primarily in solid-phase peptide synthesis
21-amino-4-hydroxyheptadecanoic acidShorter carbon chain without ether linkagesMore hydrophobic than Boc derivative
21-(2-hydroxyethyl)-amino-4-octadecenoic acidContains hydroxyl groups along with an unsaturated chainPotentially different solubility characteristics

The uniqueness of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid lies in its extensive hydrophilic chain combined with a stable protective group that facilitates various

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.5

Exact Mass

453.2574

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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